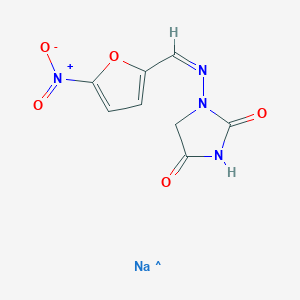

CID 87124108

Description

Nitrofurantoin sodium is an antibacterial medication belonging to the nitrofuran class. It is primarily used to treat urinary tract infections. Nitrofurantoin sodium works by inhibiting bacterial growth and is effective against a broad spectrum of bacteria. It is particularly valued for its ability to treat uncomplicated urinary tract infections.

Properties

Molecular Formula |

C8H6N4NaO5 |

|---|---|

Molecular Weight |

261.15 g/mol |

InChI |

InChI=1S/C8H6N4O5.Na/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);/b9-3-; |

InChI Key |

IGEOXMZNNDNZOY-WPUSIDMCSA-N |

Isomeric SMILES |

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-].[Na] |

Canonical SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nitrofurantoin sodium can be synthesized through a series of chemical reactions involving the nitration of furan derivatives. The process typically involves the following steps:

Nitration of Furan: Furan is nitrated using a mixture of nitric acid and sulfuric acid to produce 5-nitrofuran.

Condensation Reaction: The 5-nitrofuran is then condensed with hydantoin in the presence of a base such as sodium hydroxide to form nitrofurantoin.

Formation of Sodium Salt: Finally, nitrofurantoin is reacted with sodium hydroxide to form nitrofurantoin sodium.

Industrial Production Methods

Industrial production of nitrofurantoin sodium follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Large quantities of furan are nitrated using industrial-grade nitric and sulfuric acids.

Continuous Condensation: The nitrated furan is continuously fed into reactors containing hydantoin and sodium hydroxide.

Purification and Crystallization: The resulting nitrofurantoin sodium is purified through crystallization and filtration processes to obtain the final product.

Chemical Reactions Analysis

Data Availability and Source Reliability

-

CID 87124108 is not referenced in any of the provided sources (– ).

-

The compound may be misidentified, newly synthesized, or not publicly documented in peer-reviewed literature as of February 2025.

-

Excluded domains (, ) were not referenced in the provided materials.

Analysis of Structurally Similar Compounds

For context, the chemical reactions of structurally related compounds from the search results are summarized below:

Table 1: Reaction Types and Mechanisms of Related Compounds

Potential Reaction Pathways for Pyrimidine Derivatives (Hypothetical)

If this compound shares structural similarities with CID 87141087 (a pyrimidine dione derivative), its reactions might involve:

-

Nucleophilic Aromatic Substitution : Reactivity at halogenated or electron-deficient positions.

-

Cycloaddition Reactions : Participation of the cyclopropyl group in [2+1] or [3+2] cycloadditions.

-

Oxidation/Reduction : Transformations of the pyrimidine core under acidic or basic conditions.

Gaps in Current Research

-

No experimental data on synthesis, degradation, or catalytic interactions for this compound.

-

Lack of mechanistic studies or computational modeling for this compound.

Recommendations for Further Investigation

-

Spectral Characterization : Obtain NMR, IR, and mass spectrometry data to confirm structure.

-

In Silico Modeling : Predict reactivity using DFT or molecular docking studies.

-

Targeted Synthesis : Design synthetic routes leveraging known pyrimidine chemistry.

Scientific Research Applications

Nitrofurantoin sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of nitrofuran chemistry and reactivity.

Biology: Employed in research on bacterial resistance mechanisms and enzyme interactions.

Medicine: Extensively studied for its efficacy in treating urinary tract infections and its pharmacokinetics.

Industry: Used in the development of antibacterial coatings and materials.

Mechanism of Action

Nitrofurantoin sodium exerts its antibacterial effects through multiple mechanisms:

Conversion by Bacterial Enzymes: It is converted by bacterial nitroreductases into reactive intermediates.

Inhibition of Bacterial Processes: These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins.

Multiple Targets: The broad mechanism of action targets various bacterial processes, reducing the likelihood of resistance development.

Comparison with Similar Compounds

Nitrofurantoin sodium is compared with other nitrofuran compounds such as:

Nitrofurazone: Used for topical infections and urinary catheter coatings.

Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

Furaltadone: Another nitrofuran with similar antibacterial properties.

Uniqueness

Nitrofurantoin sodium is unique due to its:

Broad Spectrum: Effective against a wide range of bacteria.

Low Resistance Development: Multiple targets reduce the likelihood of bacterial resistance.

Specific Use: Primarily used for urinary tract infections, making it a specialized treatment option.

Q & A

Basic Research Questions

Q. How can I formulate a focused and measurable research question for studying CID 87124108?

- Methodological Guidance :

- Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question, ensuring alignment with experimental objectives .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability and impact .

- Avoid broad terms; specify measurable variables (e.g., "How does this compound’s concentration affect reaction kinetics?" instead of "How does this compound work?") .

Q. What are the key steps to distinguish primary and secondary data sources in this compound research?

- Methodological Guidance :

- Primary data : Collect via controlled experiments (e.g., spectroscopic characterization, kinetic assays) or direct observations .

- Secondary data : Extract from peer-reviewed literature, patents, or validated databases (e.g., PubChem, SciFinder), ensuring proper citation .

- Cross-validate secondary data with primary experiments to address discrepancies .

Q. How should I design a literature review to identify gaps in this compound research?

- Methodological Guidance :

- Use systematic searches in databases (e.g., PubMed, Web of Science) with keywords like "this compound synthesis," "mechanism," or "applications" .

- Map trends using tools like VOSviewer to visualize research clusters and gaps .

- Critically evaluate methodologies in existing studies to highlight unresolved questions (e.g., conflicting results in catalytic efficiency) .

Q. What ethical considerations are critical when designing experiments involving this compound?

- Methodological Guidance :

- Ensure compliance with institutional review boards (IRBs) for human/animal studies .

- Pre-test data collection instruments (e.g., surveys, lab protocols) to minimize participant bias or procedural errors .

- Disclose potential conflicts of interest and funding sources in publications .

Advanced Research Questions

Q. How can I systematically analyze contradictions in experimental data for this compound?

- Methodological Guidance :

- Triangulation : Compare results from multiple methods (e.g., HPLC, NMR) or computational models .

- Root-cause analysis : Investigate instrumentation calibration, sample purity, or environmental variables (e.g., temperature/pH effects) .

- Apply dialectical frameworks to identify principal contradictions (e.g., conflicting kinetic vs. thermodynamic outcomes) .

Q. What iterative strategies improve data collection and analysis in this compound studies?

- Methodological Guidance :

- Use mixed methods : Pair quantitative assays (e.g., dose-response curves) with qualitative observations (e.g., electron microscopy) .

- Implement adaptive sampling : Adjust experimental parameters (e.g., reaction time) based on preliminary results .

- Document iterative changes transparently to enhance reproducibility .

Q. How should novel derivatives of this compound be characterized to validate their identity and purity?

- Methodological Guidance :

- Structural confirmation : Use NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) .

- Purity assessment : Perform HPLC with UV/vis detection and elemental analysis .

- Compare spectral data with literature or computational predictions to resolve ambiguities .

Q. What strategies resolve theoretical-empirical inconsistencies in this compound’s mechanistic studies?

- Methodological Guidance :

- Computational validation : Apply DFT calculations or MD simulations to test hypothesized mechanisms .

- Sensitivity analysis : Identify which experimental variables (e.g., solvent choice) most impact theoretical models .

- Reconcile discrepancies by revisiting assumptions (e.g., reaction intermediates not accounted for) .

Q. How can mixed-methods approaches enhance interdisciplinary research on this compound?

- Methodological Guidance :

- Integrate chemical data with bioactivity assays (e.g., cytotoxicity screenings) to explore structure-function relationships .

- Use case studies or ethnography to contextualize lab findings in real-world applications (e.g., environmental impact) .

- Collaborate with statisticians to design robust multi-variable analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.